4-Chloro-2-methylaniline

Catalog No.
S580126
CAS No.
95-69-2
M.F
C7H8ClN
ClC6H3(CH3)NH2
C7H8ClN
M. Wt
141.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylaniline

CAS Number

95-69-2

Product Name

4-Chloro-2-methylaniline

IUPAC Name

4-chloro-2-methylaniline

Molecular Formula

C7H8ClN
ClC6H3(CH3)NH2
C7H8ClN

Molecular Weight

141.6 g/mol

InChI

InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3

InChI Key

CXNVOWPRHWWCQR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)N

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
SOL IN HOT ALCOHOL
SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS
Solubility in water, g/100ml at 25 °C: 0.095 (very poor)

Synonyms

4-chloro-2-methylaniline, 4-chloro-2-methylaniline hydrochloride, 4-chloro-2-toluidine, 4-chloro-2-toluidine hydrochloride, 4-chloro-o-toluidine, p-chloro-o-toluidine, p-chloro-o-toluidine hydrochloride

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N

The exact mass of the compound 4-Chloro-2-methylaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)sol in hot alcoholsparingly sol in water, sol in ethanol & dilute acidssolubility in water, g/100ml at 25 °c: 0.095 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4979. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

4-Chloro-2-methylaniline (CAS 95-69-2), also known as 4-chloro-o-toluidine, is a highly substituted aromatic amine utilized primarily as a critical intermediate in the synthesis of azo dyes (e.g., Fast Red TR Base) and specialized agrochemicals. Featuring a melting point of 24–27 °C and a boiling point of 241 °C, the compound transitions between a low-melting solid and a viscous liquid at standard room temperatures, necessitating specific thermal handling protocols. Its unique substitution pattern—an ortho-methyl group paired with a para-chloro atom—imparts a specific lipophilicity (LogP 2.27) and a depressed basicity (pKa 3.85) compared to unsubstituted aniline. For industrial buyers, procuring this exact structural isomer is essential for achieving precise regiocontrol in downstream electrophilic coupling and diazotization workflows where generic anilines would yield complex, inseparable isomeric mixtures [1].

Substituting 4-chloro-2-methylaniline with closely related analogs like o-toluidine or 4-chloroaniline fundamentally disrupts both process chemistry and product yield. The absence of the para-chloro group in o-toluidine leaves the para-position vulnerable to unwanted electrophilic attack and oligomerization, drastically reducing the yield of target single-isomer dyes. Furthermore, the combined electron-withdrawing effect of the chlorine atom and the steric bulk of the ortho-methyl group lowers the amine's pKa to 3.85, significantly altering its diazotization kinetics compared to o-toluidine (pKa 4.44). Attempting to use standard diazotization acid equivalents optimized for more basic anilines will result in incomplete conversion and the formation of hazardous diazoamino byproducts. Additionally, the severe specific toxicity profile of 4-chloro-2-methylaniline, including its classification as an IARC Group 2A carcinogen known to induce hemorrhagic cystitis, mandates closed-loop engineering controls that cannot be safely bypassed or generalized[1].

Basicity and Diazotization Kinetics

The electron-withdrawing para-chloro substituent significantly depresses the basicity of the amine group compared to its non-chlorinated analog. 4-Chloro-2-methylaniline exhibits a pKa of 3.85, whereas o-toluidine has a pKa of 4.44. This quantitative reduction in basicity requires a higher stoichiometric excess of mineral acid during diazotization to maintain the amine in its reactive protonated state and prevent diazoamino coupling side-reactions [1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data3.85
Comparator Or Baselineo-Toluidine (pKa 4.44)
Quantified Difference0.59 pKa units lower
ConditionsAqueous solution at 25 °C

Buyers scaling up azo dye synthesis must adjust acid formulations to account for this lower basicity to ensure complete, safe conversion to the diazonium salt.

Thermal Handling and Processability

The physical state of 4-chloro-2-methylaniline at ambient conditions contrasts sharply with other chlorinated anilines. With a melting point of 24–27 °C, it acts as a low-melting solid or liquid depending on ambient facility temperatures, whereas 4-chloroaniline remains a definitive solid (melting point 70–73 °C). This necessitates melt-handling or heat-traced transfer lines for bulk processing, but entirely eliminates the combustible dust and inhalation hazards associated with handling finely powdered solid anilines.

Evidence DimensionMelting Point
Target Compound Data24–27 °C
Comparator Or Baseline4-Chloroaniline (70–73 °C)
Quantified Difference43–49 °C lower melting point
ConditionsStandard atmospheric pressure

Procurement teams must specify liquid-compatible drums or heated isotanks rather than solid-handling bulk bags, altering the mechanical design of the receiving facility.

Aqueous Workup and Partitioning Behavior

The dual substitution of methyl and chloro groups renders 4-chloro-2-methylaniline significantly more lipophilic than simpler anilines. It possesses a LogP of 2.27, compared to o-toluidine's LogP of approximately 1.32. During multi-step syntheses, this enhanced lipophilicity translates to superior extraction efficiency into organic solvents from aqueous waste streams, minimizing product loss and reducing the organic load in wastewater effluent [1].

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound Data2.27
Comparator Or Baselineo-Toluidine (~1.32)
Quantified Difference0.95 LogP units higher
ConditionsStandard octanol/water partitioning assay

This higher lipophilicity dictates the selection of extraction solvents and allows for more efficient phase separations in industrial-scale continuous processing.

Precursor for Fast Red TR Azo Dyes

Directly leveraging its specific pKa and blocked para-position (as detailed in Section 3), this compound is the exact required precursor for synthesizing Fast Red TR Base, ensuring high-purity diazonium salts without para-coupled polymeric byproducts .

Regiocontrolled Agrochemical Synthesis

Utilized in the synthesis of specific pesticides where the ortho-methyl and para-chloro substitution pattern is strictly required. The enhanced lipophilicity (LogP 2.27) aids in the formulation and extraction of these active agricultural ingredients [1].

Model Compound for Occupational Toxicology Studies

Due to its specific thermal handling requirements and unique mechanism of inducing hemorrhagic cystitis, it is procured as a highly specific analytical standard in toxicological assays evaluating bladder carcinogenicity and aromatic amine exposure [2].

Physical Description

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77°F. (USCG, 1999)
COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID

Color/Form

Crystalline, fused, grayish-white solid (commercial product)
LEAVES FROM ALCOHOL

XLogP3

1.9

Boiling Point

466 °F at 760 mm Hg (NTP, 1992)
244.0 °C
241 °C @ 760 MM HG
241 °C

Flash Point

320 °F (NTP, 1992)
99 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.9

Density

greater than 1.1 at 68 °F (est) (USCG, 1999)
1.19 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

2.27

Melting Point

72 °F (NTP, 1992)
30.3 °C
30 °C
29-30 °C

UNII

95NB978426

Related CAS

3165-93-3 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (97.73%): May cause cancer [Danger Carcinogenicity];
H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chromogenic Compounds

Vapor Pressure

Vapor pressure, Pa at 25 °C: 5.5

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

95-69-2
87999-30-2

Wikipedia

4-chloro-2-methylaniline

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

...BY BEILSTEIN & KUHLBERG IN 1870 BY REDUCING 2-NITROTOLUENE WITH TIN & HYDROCHLORIC ACID... IT HAS ALSO BEEN PREPD BY RING CHLORINATION OF ORTHO-TOLUIDINE...& BY CHLORINATION OF ORTHO-ACETOTOLUIDIDE & SAPONIFICATION TO THE FREE AMINE...

General Manufacturing Information

Benzenamine, 4-chloro-2-methyl-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

RESIDUES OF CHLORPHENAMIDINE IN PLANT & SOIL MATERIAL WERE DETERMINED BY COLORIMETRY & THIN-LAYER & ELECTRON CAPTURE GC. 4-CHLORO-O-TOLUIDINE WAS HYDROLYSIS PRODUCT OF CHLORPHENAMIDE.
Air: GC/MS (limit of detection not reported) & HPLC/UV (3 ug/sample); plants & soil: colorimetric (0.02-0.05 ppm); soil: GC/FID & GC/MS (limits of detection not reported); rice: GC/FID (0.02 ppm) /from table/

Clinical Laboratory Methods

Solid waste: GC/MS (limit of detection 1 ppm); urine & faeces: HPLC (5 ng/ml); urine: TLC (6 ng/ml) & HPLC/UV (0.2 mg/l) /from table/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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